4-Amino-8-bromo-N-propylcinnoline-3-carboxamide

Synthetic Chemistry Drug Development GABA-A Receptor Pharmacology

4-Amino-8-bromo-N-propylcinnoline-3-carboxamide is a heterocyclic cinnoline derivative with the molecular formula C12H13BrN4O and a molecular weight of 309.16 g/mol. It is not an active pharmaceutical ingredient (API) itself but a critical, late-stage synthetic intermediate in the patented synthesis of a series of 4-amino-8-aryl-N-propylcinnoline-3-carboxamide compounds.

Molecular Formula C12H13BrN4O
Molecular Weight 309.16 g/mol
CAS No. 107346-32-7
Cat. No. B009121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-8-bromo-N-propylcinnoline-3-carboxamide
CAS107346-32-7
Molecular FormulaC12H13BrN4O
Molecular Weight309.16 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2Br
InChIInChI=1S/C12H13BrN4O/c1-2-6-15-12(18)11-9(14)7-4-3-5-8(13)10(7)16-17-11/h3-5H,2,6H2,1H3,(H2,14,16)(H,15,18)
InChIKeyGPJGJCJYUOVPPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-8-bromo-N-propylcinnoline-3-carboxamide (CAS 107346-32-7): A Strategic Synthetic Intermediate for GABA-A Receptor Modulators


4-Amino-8-bromo-N-propylcinnoline-3-carboxamide is a heterocyclic cinnoline derivative with the molecular formula C12H13BrN4O and a molecular weight of 309.16 g/mol [1]. It is not an active pharmaceutical ingredient (API) itself but a critical, late-stage synthetic intermediate in the patented synthesis of a series of 4-amino-8-aryl-N-propylcinnoline-3-carboxamide compounds [2]. These downstream products, including the clinical candidates AZD-6280 and AZD-7325, function as selective positive allosteric modulators of the GABA-A α2/α3 receptor subtypes and were investigated for the treatment of generalized anxiety disorder [3]. The compound's value proposition is therefore defined by its specific chemical architecture, which is precisely engineered for one key purpose: to serve as a versatile and efficient precursor for palladium-catalyzed cross-coupling reactions.

Why 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide Cannot Be Readily Substituted by Other Cinnoline Analogs


Substituting 4-amino-8-bromo-N-propylcinnoline-3-carboxamide with a close analog would introduce significant synthetic risk and fundamentally alter the final drug candidate. The molecule possesses three distinct functional handles—the 4-amino group, the 8-bromo substituent, and the N-propyl carboxamide [1]. The N-propyl group is a conserved structural feature in potent GABA-A α2/3 modulators like AZD-6280 and AZD-7325, and altering it to a methyl or unsubstituted amide would change the pharmacological profile [2]. The 8-bromo atom is not a passive substituent but a specifically designed synthetic handle for late-stage diversification via Suzuki-Miyaura cross-coupling, enabling the introduction of various aryl groups to generate compound libraries and final drug candidates [2]. Furthermore, bromine imparts a higher reactivity in oxidative addition steps of palladium-catalyzed reactions compared to the analogous 8-chloro compound [3]. Regioisomers, such as 4-amino-6-bromo-cinnoline-3-carboxamide, would lead to a different spatial orientation of the final aryl substituent, likely abrogating target binding [2].

Quantitative Differentiation Evidence for 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide Against Its Closest Analogs


Validated Late-Stage Intermediate: High-Yielding Conversion to Clinical Candidate AZD-6280

The compound is documented as the direct precursor in a high-yielding Suzuki-Miyaura cross-coupling reaction to produce AZD-6280, a selective GABA-A α2/3 receptor modulator. In a patented procedure, 4-amino-8-bromo-N-propylcinnoline-3-carboxamide was reacted with 2,5-dimethoxyphenyl boronic acid to afford AZD-6280 in an 87.7% isolated yield [1]. This high yield demonstrates the efficiency and reliability of this specific intermediate for this critical bond-forming step. In contrast, analogous reactions using the 8-chloro derivative would be expected to proceed with lower efficiency due to the inherently slower oxidative addition of aryl chlorides to palladium(0) catalysts, a well-established principle in organometallic chemistry [2].

Synthetic Chemistry Drug Development GABA-A Receptor Pharmacology Cross-Coupling

Pharmacophoric Advantage: The Critical Role of the N-Propyl Group for GABA-A α2/3 Selectivity

The N-propyl carboxamide moiety is a conserved and essential pharmacophoric element for potent, selective modulation of GABA-A α2/α3 receptors. The final drug substance AZD-6280 (which contains the N-propyl group) demonstrates high selectivity for these subtypes, a feature linked to its therapeutic potential in anxiety disorders without the side effects of non-selective benzodiazepines [1]. The direct analog 4-amino-8-bromocinnoline-3-carboxamide (CAS 663948-24-1), which lacks the N-propyl substitution, is a distinct chemical entity and would produce a different final product upon cross-coupling, one not profiled for this specific pharmacology. The N-methyl analog, 4-amino-8-bromo-N-methyl-cinnoline-3-carboxamide, would similarly lead to a compound with altered lipophilicity and target binding .

Structure-Activity Relationship Medicinal Chemistry GABA-A Receptor Neuropharmacology

Regiochemical Fidelity: 8-Bromo Substitution is Essential for Producing Active GABA-A Modulators

The 8-bromo substituent on the cinnoline ring is a crucial regiochemical feature. The patented synthesis of GABA-A modulators explicitly places the aryl group at the 8-position via cross-coupling with this bromide [1]. Using a regioisomer like 4-amino-6-bromo-cinnoline-3-carboxamide (CAS 161373-36-0) would result in the final aryl group being installed at the 6-position, creating a regioisomer of the intended drug candidate . This regioisomeric difference would almost certainly result in a complete loss of target potency and selectivity, a common observation in medicinal chemistry. The 8-substitution pattern is thus not arbitrary but a structural requirement defined by the patent landscape and biological data.

Synthetic Chemistry Structure-Activity Relationship Kinase Inhibition

Commercial Availability with Defined Specifications for Reproducible Research

This specific compound is available from multiple reputable chemical suppliers with defined purity specifications, facilitating reproducible research and development. For instance, Bidepharm provides the compound with a standard purity of 98+%, and offers batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of quality assurance is critical for sensitive chemical transformations. While other cinnoline analogs are also commercially available, the availability of detailed, batch-specific analytical data for this particular intermediate lowers the risk of failed reactions due to unknown impurities, directly impacting laboratory efficiency and cost.

Analytical Chemistry Quality Control Chemical Sourcing

Optimal Application Scenarios for Procuring 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide


Medicinal Chemistry: Late-Stage Diversification for GABA-A α2/3 Modulator Libraries

This intermediate is ideal for medicinal chemistry programs aiming to generate novel analogs of AZD-6280 or AZD-7325. The 8-bromo handle is perfectly positioned for rapid parallel synthesis via Suzuki-Miyaura cross-coupling with a diverse set of aryl and heteroaryl boronic acids, as validated by the high-yielding conversion to AZD-6280 [1]. This allows for efficient exploration of Structure-Activity Relationships (SAR) at the 8-position of the cinnoline core, a key site for modulating GABA-A receptor subtype selectivity and pharmacokinetic properties [2]. Using this specific intermediate ensures the synthesized library remains within the patented and biologically validated chemical space of 8-substituted N-propyl cinnoline-3-carboxamides.

Process Chemistry: Reliable Scale-Up for Pre-Clinical Candidate Manufacturing

For process chemists tasked with scaling up the synthesis of a lead candidate, this compound represents a reliable and efficient late-stage intermediate. Its use in a patented procedure on a 13-gram scale, achieving an 87.7% yield for the final product, provides a solid foundation for further process optimization [1]. The well-characterized nature of this compound, including detailed analytical data from suppliers, reduces scale-up risk and facilitates technology transfer to manufacturing partners .

Chemical Biology: Development of Targeted Chemical Probes for GABA-A Receptor Subtypes

Researchers developing chemical probes to dissect the function of GABA-A α2 and α3 receptor subtypes in the central nervous system can use this intermediate as a starting point. The core scaffold, when elaborated at the 8-position, yields compounds with demonstrated selectivity for these receptor subtypes [2]. The N-propyl group is a key element of the pharmacophore, making this specific intermediate a superior choice over other alkyl chain variants for creating probes that faithfully recapitulate the binding mode of the clinical candidates. The ability to generate high-purity product from the 98+% pure starting material is essential for unambiguous biological assay results .

Academic Research: Teaching Advanced Cross-Coupling Methodologies on a Drug-Like Scaffold

Due to its documented role in a drug discovery program, this compound serves as an excellent, real-world case study for teaching advanced organic synthesis and medicinal chemistry. The Suzuki-Miyaura reaction of this substrate provides a highly relevant and motivating example for students, demonstrating the critical role of brominated heterocycles in modern drug development [1]. A comparison can be drawn with other halogenated analogs (e.g., 8-chloro) to illustrate the principles of chemoselectivity and oxidative addition in palladium catalysis.

Quote Request

Request a Quote for 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.